molecular formula C17H18FN3O4S B2763423 ethyl 2-(2-(4-fluorophenoxy)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 1170556-86-1

ethyl 2-(2-(4-fluorophenoxy)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B2763423
CAS No.: 1170556-86-1
M. Wt: 379.41
InChI Key: VQVAYYWHLKQTIS-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine and thiazole, which are both heterocyclic aromatic compounds. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen; the term ‘thiazole’ also refers to a large family of derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The presence of the fluorophenoxy and acetamido groups would likely have a significant effect on the compound’s chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and make it more resistant to degradation .

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Compound Synthesis : Researchers have developed methods for synthesizing various heterocyclic compounds, including thiazolo[5,4-c]pyridine derivatives, by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. These synthetic pathways are crucial for creating compounds with potential biological activities (H. M. Mohamed, 2021).
  • Insecticidal Assessment : The synthesis of innovative heterocycles incorporating a thiadiazole moiety for the assessment against the cotton leafworm demonstrates the application of such compounds in developing new insecticidal agents (A. Fadda et al., 2017).

Biological Activity and Applications

  • Antimicrobial and Antioxidant Activities : Some synthesized heterocycles have been evaluated for antimicrobial and antioxidant activities, indicating their potential as therapeutic agents. For instance, pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines showed promising antimicrobial activity (Azza M. El‐Kazak & M. Ibrahim, 2013). Furthermore, 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives exhibited significant antioxidant activity (R. Zaki et al., 2017).

Advanced Material and Sensor Applications

  • Fluoroionophores : Compounds derived from ethyl 2-(2-(4-fluorophenoxy)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate have been studied for their potential as fluoroionophores, which are important for metal ion sensing in various environments (W. Hong et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyridine derivatives are used in the manufacture of dyes and pharmaceuticals, while thiazoles are found in a number of drugs used to treat various conditions .

Safety and Hazards

The safety and hazards associated with this compound would depend on a number of factors, including its physical and chemical properties, how it is used, and how it is handled and stored .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it is a pharmaceutical compound, future research might focus on improving its efficacy or reducing its side effects .

Properties

IUPAC Name

ethyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c1-2-24-17(23)21-8-7-13-14(9-21)26-16(19-13)20-15(22)10-25-12-5-3-11(18)4-6-12/h3-6H,2,7-10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVAYYWHLKQTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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